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Compound of Interest

Compound Name: Woodtide

Cat. No.: B12396486 Get Quote

For researchers, scientists, and drug development professionals, the selection of an

appropriate substrate is a critical step in designing robust and reliable kinase inhibitor

screening assays. This guide provides a comprehensive comparison of Woodtide, a widely

used peptide substrate for the DYRK (Dual-specificity tyrosine-regulated kinase) family, with

other alternative substrates and assay technologies. The information presented here is

supported by experimental data and detailed protocols to aid in making informed decisions for

your kinase assay development.

Introduction to Woodtide
Woodtide is a synthetic peptide substrate derived from the phosphorylation site of the

transcription factor FKHR (Forkhead in Rhabdomyosarcoma). Its sequence, typically Lys-Lys-

Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2, is recognized and phosphorylated by

members of the DYRK family of kinases, particularly DYRK1A. The inclusion of two lysine

residues at the N-terminus facilitates its binding to phosphocellulose paper, a common feature

in radiometric kinase assays.

Comparative Analysis of Kinase Substrates
The choice of substrate can significantly impact the sensitivity, specificity, and overall

performance of a kinase assay. Below is a comparison of Woodtide with other specific and

generic peptide substrates.
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Substrate Sequence
Target
Kinase(s)

Advantages Disadvantages

Woodtide
KKISGRLSPIMT

EQ-NH2

DYRK family

(e.g., DYRK1A,

DYRK2)

Well-

characterized for

DYRKs; N-

terminal lysines

aid in radiometric

assays.

Limited to DYRK

family and

potentially cross-

reactive kinases;

kinetic

parameters not

as extensively

published as

other generic

substrates.

DYRKtide
RRRFRPASPLR

GPPK
DYRK1A

Designed as an

optimal substrate

for DYRK1A with

a reported lower

Km, suggesting

higher affinity.

Primarily

optimized for

DYRK1A; may

not be as

effective for other

DYRK isoforms

or other kinase

families.

Kemptide LRRASLG

PKA (cAMP-

dependent

Protein Kinase)

Well-established

generic PKA

substrate with

known kinetic

parameters.[1]

Not a primary

substrate for

DYRK kinases;

may show some

cross-reactivity

but with lower

efficiency.

Crosstide GRPRTSSFAEG

Akt/PKB,

MAPKAP kinase-

1, p70S6K

Substrate for

multiple kinases

in important

signaling

pathways.[2][3]

[4][5][6]

Not specific for

DYRK kinases;

use in a DYRK

assay would

require careful

validation to

avoid off-target

effects.
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Table 1: Comparison of Peptide Substrates for Kinase Assays

Performance Data of Kinase Assay Formats
The selection of an assay platform is as crucial as the choice of substrate. Different formats

offer trade-offs in terms of sensitivity, throughput, cost, and the type of data they generate. A

key metric for evaluating the quality of a high-throughput screening (HTS) assay is the Z'-factor.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.
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Assay
Format

Principle
Woodtide
Compatibilit
y

Z'-factor
Example

Advantages
Disadvanta
ges

Radiometric

Assay

Measures the

incorporation

of

radiolabeled

phosphate

(from [γ-

³²P]ATP or [γ-

³³P]ATP) into

the substrate.

High

Not explicitly

found for

Woodtide, but

generally

high for this

format.

Considered

the "gold

standard" for

direct

measurement

of kinase

activity; high

sensitivity.

Requires

handling of

radioactive

materials;

generates

radioactive

waste; lower

throughput.

Luminescenc

e-based (e.g.,

ADP-Glo™)

Measures the

amount of

ADP

produced in

the kinase

reaction,

which is

converted to

a luminescent

signal.

High

~0.9 for a

similar kinase

assay.

High

sensitivity

and broad

dynamic

range; non-

radioactive;

amenable to

HTS.

Indirect

measurement

of

phosphorylati

on;

susceptible to

interference

from

ATPases.

Fluorescence

-based (TR-

FRET, e.g.,

LanthaScree

n™)

Measures the

FRET signal

between a

donor

fluorophore

on an

antibody and

an acceptor

fluorophore

on the

phosphorylat

ed substrate.

Moderate

(requires

specific

antibody)

0.7-0.8 for a

DYRK1A TR-

FRET assay.

[7]

Homogeneou

s (no-wash)

format; high

throughput;

non-

radioactive.

Requires a

specific

phospho-

antibody for

the substrate;

potential for

compound

interference

with

fluorescence.
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ELISA-based

Uses a

phospho-

specific

antibody to

detect the

phosphorylat

ed substrate

captured on a

plate.

High

>0.7 for a

DYRK1A

ELISA assay.

[8]

High

specificity

due to

antibody use;

non-

radioactive.

Multiple wash

steps

required;

lower

throughput

compared to

homogeneou

s assays.

Mobility Shift

Assay

Separates

and

quantifies the

phosphorylat

ed and

unphosphoryl

ated

substrate

based on

changes in

their

electrophoreti

c mobility.

High

Not explicitly

found for

Woodtide, but

generally

high for this

format.

Direct

measurement

of substrate

conversion;

can provide

kinetic

information.

Lower

throughput;

may require

specialized

equipment.

Mass

Spectrometry

(e.g., MALDI)

Directly

measures the

mass

difference

between the

substrate and

the

phosphorylat

ed product.

High

>0.91 for a

MALDI-based

DYRK1A

assay with

Woodtide.[9]

Label-free;

provides high

accuracy and

specificity.

Requires

expensive

instrumentati

on; lower

throughput.

Table 2: Comparison of Kinase Assay Formats

Signaling Pathways and Experimental Workflows
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To provide context for the use of Woodtide in inhibitor screening, it is important to understand

the signaling pathways in which DYRK kinases are involved.
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Caption: Simplified DYRK1A Signaling Pathway.

The following diagram illustrates a general workflow for a kinase inhibitor screening assay.
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Assay Preparation

Kinase Reaction Detection Data Analysis

Compound Plate
(Inhibitors) Assay Plate

Incubation

Kinase, Substrate (e.g., Woodtide),
ATP, Buffer

Detection Reagent
(e.g., [γ-³²P]ATP, Antibody) Signal_Measurement IC₅₀ Determination,

Z'-factor Calculation

Click to download full resolution via product page

Caption: General Workflow for Kinase Inhibitor Screening.

Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below

are protocols for a radiometric kinase assay using a peptide substrate like Woodtide and a

non-radioactive alternative, the ADP-Glo™ kinase assay.

Protocol 1: Radiometric Kinase Assay with a Peptide
Substrate (e.g., Woodtide)
This protocol is a generalized procedure for a radiometric kinase assay and can be adapted for

Woodtide and DYRK kinases.

Materials:

Purified active DYRK kinase

Woodtide peptide substrate

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM

MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

[γ-³²P]ATP or [γ-³³P]ATP

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b12396486?utm_src=pdf-body-img
https://www.benchchem.com/product/b12396486?utm_src=pdf-body
https://www.benchchem.com/product/b12396486?utm_src=pdf-body
https://www.benchchem.com/product/b12396486?utm_src=pdf-body
https://www.benchchem.com/product/b12396486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


100 mM ATP stock solution

P81 phosphocellulose paper

0.75% Phosphoric acid

Scintillation vials

Scintillation counter

Test compounds (inhibitors) dissolved in DMSO

Procedure:

Prepare the kinase reaction mixture in the kinase reaction buffer containing the desired

concentration of Woodtide (e.g., 50 µM) and the DYRK kinase.

Add the test compounds at various concentrations to the reaction mixture. Include a "no

inhibitor" control (DMSO only) and a "no enzyme" control.

Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP (final

concentration, e.g., 10-100 µM).

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the

reaction is in the linear range.

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose

paper.

Wash the P81 paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Wash the P81 paper once with acetone and let it air dry.

Place the dried P81 paper pieces into scintillation vials, add scintillation fluid, and measure

the incorporated radioactivity using a scintillation counter.

Calculate the kinase activity and the inhibitory effect of the test compounds.
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Protocol 2: ADP-Glo™ Kinase Assay
This protocol provides a non-radioactive method to measure kinase activity by detecting the

amount of ADP produced.

Materials:

Purified active DYRK kinase

Woodtide peptide substrate

Kinase reaction buffer

ATP

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase

Detection Reagent

White, opaque 96-well or 384-well plates

Luminometer

Test compounds (inhibitors) dissolved in DMSO

Procedure:

Set up the kinase reaction in a white, opaque multiwell plate. Add the test compounds,

DYRK kinase, and Woodtide substrate.

Initiate the reaction by adding ATP.

Incubate the plate at the desired temperature for the optimized reaction time.

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

Incubate at room temperature for 40 minutes.

Convert the ADP to ATP and generate a luminescent signal by adding the Kinase Detection

Reagent. Incubate at room temperature for 30-60 minutes.
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Measure the luminescence using a plate-reading luminometer. The light output is

proportional to the ADP concentration and, therefore, the kinase activity.

Calculate the kinase activity and the inhibitory effect of the test compounds.

Conclusion
Woodtide serves as a valuable and specific substrate for in vitro kinase assays targeting the

DYRK family. Its utility is particularly well-established in traditional radiometric assays.

However, for high-throughput screening, alternative non-radioactive platforms such as

luminescence-based (e.g., ADP-Glo™) and fluorescence-based (e.g., TR-FRET) assays offer

significant advantages in terms of safety, throughput, and ease of automation. The choice of

substrate and assay format should be guided by the specific research question, the required

throughput, and the available instrumentation. For studies focused on DYRK1A, the more

specific DYRKtide may offer higher affinity and sensitivity. For broader screening across

multiple kinase families, a panel of different substrates or a more universal assay format may

be more appropriate. This guide provides the necessary data and protocols to help researchers

make an informed decision on the most suitable approach for their kinase inhibitor screening

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Kemptide (PKA) Peptide Substrate [worldwide.promega.com]

2. cpcscientific.com [cpcscientific.com]

3. medchemexpress.com [medchemexpress.com]

4. Crosstide peptide [novoprolabs.com]

5. genscript.com [genscript.com]

6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

7. race.elsevierpure.com [race.elsevierpure.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12396486?utm_src=pdf-body
https://www.benchchem.com/product/b12396486?utm_src=pdf-custom-synthesis
https://worldwide.promega.com/products/cell-signaling/kinase-assays-and-kinase-biology/kemptide-_pka_-peptide-substrate/
https://cpcscientific.com/products/catalog-peptides/SUBS-018/
https://www.medchemexpress.com/Crosstide.html
https://www.novoprolabs.com/p/crosstide-319078.html
https://www.genscript.com/peptide/RP20200-Crosstide.html
https://lifescienceproduction.co.uk/crosstide/
https://race.elsevierpure.com/en/publications/optimization-and-validation-of-a-dyrk1a-tr-fret-assay-for-high-th/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of
inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

9. Screening Dyrk1A inhibitors by MALDI-QqQ mass spectrometry: systematic comparison to
established radiometric, luminescence, and LC-UV-MS assays - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Woodtide as a Control Substrate in Kinase Inhibitor
Screening: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12396486#woodtide-as-a-control-substrate-in-
kinase-inhibitor-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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